2,4,8-Trimethyldibenzothiophene
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Overview
Description
2,4,8-Trimethyldibenzothiophene is an organic compound with the molecular formula C15H14S. It belongs to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of three methyl groups attached to the dibenzothiophene core at positions 2, 4, and 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,8-Trimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reduction reactions can convert the sulfur atom in the dibenzothiophene ring to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4,8-Trimethyldibenzothiophene has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfur-containing heterocycles and their reactivity.
Biology: Research on its biological activity and potential as a bioactive molecule.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the petrochemical industry as a marker for oil maturity and source rock characterization.
Mechanism of Action
The mechanism of action of 2,4,8-Trimethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the dibenzothiophene ring is the primary site of reactivity, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the presence of oxidizing agents and specific reaction conditions .
Comparison with Similar Compounds
- 2,4,6-Trimethyldibenzothiophene
- 2,4,7-Trimethyldibenzothiophene
- 4-Phenyldibenzothiophene
- Benzo[b]naphtho[2,1-d]thiophene
Comparison: 2,4,8-Trimethyldibenzothiophene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other trimethyldibenzothiophenes, it may exhibit different reactivity patterns in oxidation and substitution reactions. The presence of methyl groups at positions 2, 4, and 8 can also affect its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
2,4,8-trimethyldibenzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-9-4-5-14-12(7-9)13-8-10(2)6-11(3)15(13)16-14/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHEOIAYXXUHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(C=C(C=C23)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036999 |
Source
|
Record name | 2,4,8-Trimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70021-48-6, 1210-52-2 |
Source
|
Record name | Dibenzothiophene, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8-Trimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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